N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine

Physicochemical profiling Fragment-based drug discovery Lipophilicity-driven selectivity

Fragment screening against KDM3 demethylases often lacks cyclopentanamine diversity beyond the unsubstituted and 3-methyl variants. Generic substitution risks promiscuous binding-the unsubstituted analog 45N hits four unrelated targets. This 1-methylcyclopentan-1-amine fragment introduces a quaternary α-carbon, altering H-bond geometry and reducing potential promiscuity. • Structurally distinct from PDB ligands 45N and S4D; enables SAR-by-catalog • CNS-favorable LogP 2.84; MW 233 Da; ≥95% purity • Research-grade; immediate availability for KDM3A/B/C screening

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B13318147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1(CCCC1)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H19NO2/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,15H,2-3,6-7,9-10H2,1H3
InChIKeyHWEYGSNBXQGJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine Fragment Overview


N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine (CAS 1258826-81-1; C14H19NO2; MW 233.31 g/mol; purity ≥95%) is a synthetic benzodioxole-cyclopentanamine conjugate that functions as a fragment-like small molecule . The compound features a methylenedioxybenzyl (piperonyl) pharmacophore linked via a methylamine bridge to a 1‑methylcyclopentane ring, placing a quaternary carbon at the point of attachment. This distinguishes it structurally from the more widely characterized N‑(1,3‑benzodioxol‑5‑ylmethyl)cyclopentanamine (unsubstituted analog; PDB ligand 45N) and from the 3‑methylcyclopentanamine constitutional isomer (PDB ligand S4D) found in fragment‑based screening campaigns against KDM3B [1]. The compound is supplied by Enamine (Cat. EN300‑69387) and Leyan (Cat. 2010388) as a research‑grade intermediate and fragment‑screening candidate [2].

Fragment candidate Benzodioxole-cyclopentanamine fragment for screening campaigns
Quaternary α-C 1-methyl quaternary carbon restricts conformation and alters amine pKa
Structural differentiation 1-methyl substitution distinct from unsubstituted (45N) and 3-methyl (S4D) analogs

Differentiation from Unsubstituted and 3‑Methyl Cyclopentanamine Analogs


Benzodioxole–cyclopentanamine fragments are not interchangeable. The unsubstituted analog N‑(1,3‑benzodioxol‑5‑ylmethyl)cyclopentanamine (PDB: 45N) is a promiscuous fragment that co‑crystallizes with four distinct protein targets—cAMP‑dependent protein kinase A (PKA; PDB 5N37, 1.59 Å), endothiapepsin (PDB 4Y3D), 17β‑hydroxysteroid dehydrogenase 14 (PDB 6GTU), and the IpgC virulence factor (PDB 7O6S) [1]. In contrast, the 3‑methylcyclopentanamine isomer (PDB: S4D) was specifically identified as a ligand of interest for lysine‑specific demethylase 3B (KDM3B/JMJD1B) in the Diamond‑SGC Poised Library (DSPL) fragment screen (PDB 5RB7, 1.57 Å) [2]. The 1‑methyl substitution in the target compound introduces a quaternary α‑carbon directly adjacent to the secondary amine, imposing conformational restrictions and altering both the pKa of the amine and the spatial presentation of the cyclopentane ring relative to the benzodioxole moiety . These differences preclude generic substitution and mandate compound‑specific evaluation.

Promiscuity of 45N
Unsubstituted analog 45N co-crystallizes with 4 distinct protein targets, posing selectivity risk.
Isomer-Specific Binding
3-methyl isomer S4D targets KDM3B; 1-methyl substitution may shift binding mode and cannot be inferred.
Conformational Restriction
Quaternary α-carbon restricts C–N rotation and modifies pKa; secondary α-carbon analogs are not direct replacements.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and TPSA: Comparison with Unsubstituted Analog

The introduction of a methyl group at the cyclopentane 1‑position increases calculated LogP from 2.10 (unsubstituted analog, PubChem XLogP3) to 2.84 (target compound, Leyan computed descriptor) while decreasing topological polar surface area (TPSA) from 30.49 Ų to 30.49 Ų—notably, the TPSA values are identical because the methyl group does not add polar atoms, but the LogP shift of +0.74 units is substantial for a fragment-sized molecule [1]. For a fragment with MW 233 Da, a ΔLogP of 0.74 represents a meaningful shift in predicted membrane permeability and nonspecific protein binding propensity.

Lipophilicity Shift
Cross-study comparable
ΔLogP +0.74
vs unsubstituted 45N (LogP 2.10 → 2.84)
Higher lipophilicity may alter permeability and off-target binding
TPSA unchanged (30.49 Ų); computed descriptors
Physicochemical profiling Fragment-based drug discovery Lipophilicity-driven selectivity

Constitutional Isomerism: Differential Binding to KDM3B

The PanDDA fragment screening campaign against human KDM3B (JMJD1B) identified (1R,3S)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylcyclopentan-1-amine (PDB ligand S4D; FM001648a) as a ligand of interest, with electron density confirming specific binding within the JMJD1B catalytic domain (PDB 5RB7, resolution 1.57 Å, Rfree = 0.217) [1]. The target compound, N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine, is a constitutional isomer in which the methyl group is positioned at the 1‑carbon (quaternary attachment point) rather than the 3‑carbon of the cyclopentane ring. This positional shift alters the vector of the cyclopentane ring relative to the benzodioxole anchor and modifies the steric environment around the secondary amine, which is expected to directly impact hydrogen‑bonding geometry and shape complementarity within the KDM3B active site.

KDM3B Binding Isomerism
Class-level inference
Target (1‑methyl) No public co‑crystal
S4D (3‑methyl) PDB 5RB7, 1.57 Å
Methyl positional shift may alter active-site hydrogen bonding
Structural inference only; no direct affinity data
Epigenetics KDM3B/JMJD1B inhibition Fragment-based lead discovery

Fragment Promiscuity Profiles: Unsubstituted vs. Methylated Analogs

The unsubstituted analog N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine (PDB: 45N) has been co-crystallized with four structurally unrelated protein targets: cAMP‑dependent protein kinase A (PKA; PDB 5N37, 1.59 Å resolution), endothiapepsin (aspartic protease; PDB 4Y3D), 17β‑hydroxysteroid dehydrogenase 14 (short‑chain dehydrogenase/reductase; PDB 6GTU), and the Shigella flexneri virulence protein IpgC (PDB 7O6S) [1][2][3]. This broad binding profile—spanning kinase, protease, dehydrogenase, and protein‑protein interaction chaperone targets—indicates significant fragment promiscuity. By contrast, the methylated cyclopentanamine congeners (both 1‑methyl and 3‑methyl) have been reported only in the context of KDM3B fragment screening (PDB 5RB7 and related PanDDA entries) [4]. Although absence of evidence does not equal evidence of absence, the restriction of published co‑crystal structures to the KDM3B family for the methylated variants suggests that the quaternary or tertiary carbon center adjacent to the amine may reduce binding‑site promiscuity by imposing conformational constraints that disfavor recognition by the diverse sites accommodated by the unsubstituted analog.

Target Promiscuity
Class-level inference
1 target family (KDM3B) for methylated analogs vs 4 targets for unsubstituted 45N
Methylation may reduce binding-site promiscuity
Absence of co-crystal structures not definitive
Fragment promiscuity Selectivity screening Protein kinase Aspartic protease

Quaternary α‑Carbon Motif vs. DSPL Fragment Library

The target compound contains a quaternary carbon (C‑1 of the cyclopentane ring) directly bonded to the secondary amine nitrogen. This structural motif is absent in the unsubstituted analog (secondary carbon at C‑1; PDB: 45N) and in the 3‑methyl isomer (secondary carbon at C‑1, tertiary carbon at C‑3; PDB: S4D) [1][2]. The quaternary α‑carbon eliminates the possibility of metabolic N‑dealkylation via α‑carbon hydroxylation at that position and restricts conformational freedom around the C–N bond, locking the cyclopentane ring into a narrower set of orientations relative to the benzodioxole group. The Diamond‑SGC Poised Library (DSPL) was explicitly designed to contain 'poised fragments' with synthetic handles for rapid SAR expansion [3]; the secondary amine in the target compound serves as such a handle, while the quaternary α‑carbon provides a structurally unique vector for elaboration that is chemically distinct from the secondary‑amine‑at‑secondary‑carbon motif present in all other benzodioxole‑cyclopentanamine DSPL members.

Quaternary α‑Carbon Motif
Supporting evidence
C‑1 quaternary center bonded to amine
Unique vector for fragment elaboration; may reduce N-dealkylation
Absent in 45N and S4D; DSPL novel feature
Scaffold novelty Chemical space Fragment library design Synthetic tractability

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine Application Scenarios


KDM3 Demethylase Fragment Screening

The constitutional isomerism with the KDM3B-binding S4D fragment (PDB 5RB7) positions the target compound as a structurally distinct alternative for fragment screening against KDM3A (JMJD1A), KDM3B (JMJD1B), and KDM3C (JMJD1C). The 1‑methyl substitution presents a different hydrogen‑bonding geometry at the active site, enabling exploration of vector space inaccessible to the 3‑methyl isomer [1]. Procurement of this fragment alongside S4D and the unsubstituted 45N enables systematic SAR-by-catalog around the cyclopentane substitution pattern without custom synthesis, accelerating hit-to-lead timelines for epigenetic demethylase targets.

Selectivity Profiling: 45N Polypharmacology Panel

The unsubstituted analog 45N is a confirmed promiscuous binder across four structurally unrelated protein targets: PKA (5N37), endothiapepsin (4Y3D), 17β-HSD14 (6GTU), and IpgC (7O6S) [2]. The target compound, with its quaternary α‑carbon and increased lipophilicity (ΔLogP +0.74 vs. 45N), should be screened against this defined mini‑panel to experimentally determine whether the 1‑methyl substitution reduces target promiscuity. Such data would directly inform whether this scaffold offers a superior selectivity starting point for fragment-to-lead programs, providing a quantitative basis for choosing the 1‑methyl variant over the unsubstituted analog in lead discovery.

CNS-Penetrant Fragment Library Design with Elevated Lipophilicity

With a calculated LogP of 2.84—significantly higher than the unsubstituted analog (LogP 2.10)—the target compound occupies a favorable lipophilicity range for central nervous system (CNS) drug discovery (optimal CNS LogP range typically 2–4) . Fragment libraries enriched with compounds in this LogP window are valuable for CNS-targeted screening campaigns. The combination of a CNS-favorable LogP, fragment-appropriate molecular weight (233 Da), and the quaternary α‑carbon motif (potentially reducing metabolic N‑dealkylation) makes this compound a strategically differentiated choice for blood‑brain-barrier‑focused fragment collections.

Patent-Differentiated Lead Series for KDM3B Inhibitors

The PanDDA KDM3B fragment screening campaign deposited multiple co‑crystal structures with varied benzodioxole‑containing fragments (FM001648a/S4D, FM001700a, FM010054a, FM010013a, etc.) [3]. The 1‑methylcyclopentan-1‑amine motif does not appear among these, representing unexplored chemical space in the public domain. For industrial drug discovery groups seeking novel KDM3B inhibitor scaffolds with freedom to operate, the target compound provides a structurally novel starting point for lead optimization that is clearly differentiated from the published 3‑methyl isomer series, supporting composition-of-matter patent strategies.

Application
Selection Property
Validation Focus
KDM3 demethylase fragment screening
Constitutional isomer differentiation vs S4D
Active-site hydrogen-bonding geometry and vector exploration
Selectivity profiling against 45N panel
Promiscuity reduction context (quaternary α-carbon)
Mini-panel binding across PKA, endothiapepsin, 17β-HSD14, IpgC
CNS-penetrant fragment library design
Lipophilicity in reported CNS range
LogP-dependent membrane permeability and CNS exposure model review
Patent-differentiated KDM3B lead series
Unexplored 1-methylcyclopentan-1-amine motif
Composition-of-matter patent landscape and freedom-to-operate review
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